But-2-ynamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

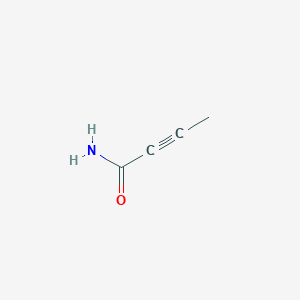

But-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by a carbon-carbon triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group. This unique structure endows ynamides with distinctive reactivity and stability, making them valuable building blocks in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of But-2-ynamide typically involves the coupling of an alkyne with an amide. One common method is the reaction of a haloenamide with an alkyne in the presence of a base. For example, the reaction of N-alkynylamide with a haloenamide under basic conditions can yield this compound . Another method involves the use of alkynylboron reagents and amides, which can be catalyzed by copper salts .

Industrial Production Methods

Industrial production of this compound can be achieved through scalable one-step synthetic methods from inexpensive starting materials. This approach not only reduces costs but also simplifies the purification process, making it suitable for large-scale production .

化学反应分析

Types of Reactions

But-2-ynamide undergoes a variety of chemical reactions, including:

Oxidation: This compound can be oxidized to form keteniminium ions, which are useful intermediates in organic synthesis.

Reduction: Reduction of this compound can yield amines or other reduced products depending on the conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxides and transition metal oxides.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products

The major products formed from these reactions include keteniminium ions, amines, and various substituted ynamides .

科学研究应用

But-2-ynamide has a wide range of applications in scientific research:

作用机制

The mechanism of action of But-2-ynamide involves its unique reactivity due to the polarized triple bond. This polarization allows this compound to participate in both nucleophilic and electrophilic reactions. The electron-withdrawing group on the nitrogen atom stabilizes the intermediate species formed during these reactions, facilitating various transformations . In biological systems, this compound derivatives can act as covalent inhibitors by forming stable bonds with target proteins, thereby modulating their activity .

相似化合物的比较

Similar Compounds

Propiolamides: These compounds are more reactive than But-2-ynamides due to the absence of an electron-withdrawing group on the nitrogen atom.

Acrylamides: Acrylamides are less reactive compared to But-2-ynamides but are widely used in polymer chemistry.

1,3-Butadiynamides: These compounds are ethynylogous variants of ynamides and are used in heterocyclic chemistry.

Uniqueness

But-2-ynamide stands out due to its balanced reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to undergo a wide range of chemical reactions under mild conditions further enhances its utility in various applications .

生物活性

But-2-ynamide, a compound with the chemical formula C₄H₅NO, has garnered attention for its diverse biological activities, particularly in drug discovery and organic synthesis. This article explores its biological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a unique structure combining an alkyne and an amide group, which contributes to its reactivity and biological activity. The presence of the ynamide functionality allows it to mimic specific functional groups found in natural products, facilitating the synthesis of complex molecules.

1. Enzyme Inhibition

This compound has been identified as a significant electrophile in the development of covalent inhibitors targeting specific enzymes, notably Bruton’s tyrosine kinase (BTK). The compound's ability to form stable covalent bonds with nucleophilic residues in proteins enables it to modulate enzyme function effectively. This characteristic is crucial for designing targeted therapies in various diseases, including cancers where BTK plays a critical role.

2. Antimicrobial and Anticancer Properties

Research indicates that this compound and related compounds exhibit potential antimicrobial and anticancer activities. However, comprehensive studies are still needed to elucidate these effects fully. Preliminary findings suggest that these compounds may disrupt cellular processes in pathogens and cancer cells, highlighting their potential as therapeutic agents.

3. Protein Modification

This compound has shown promise in modifying cysteine residues in proteins. For instance, studies demonstrated that biotinylated derivatives of this compound could selectively modify cysteine-containing proteins without affecting other disulfide bonds. This selectivity is vital for developing antibody-drug conjugates (ADCs) and other targeted therapies .

Synthesis Methods

Several synthetic routes have been developed for preparing this compound, which include:

- Amination Reactions : Utilizing copper or palladium catalysts to facilitate the transformation of various nitrogen nucleophiles into ynamides.

- Cycloaddition Reactions : Employing this compound as a precursor for synthesizing complex cyclic structures through cycloaddition reactions .

Case Study 1: Inhibition of SARS-CoV-2 Protease

A study evaluated the efficacy of this compound derivatives as inhibitors of the SARS-CoV-2 3CL protease. The most reactive compounds demonstrated IC50 values significantly lower than non-covalent inhibitors, indicating that modifications to the ynamide structure could enhance antiviral activity .

Case Study 2: Enzyme Interaction Studies

In another investigation, this compound was used to probe enzyme interactions, revealing its potential as a covalent modifier that influences enzyme activity through irreversible binding mechanisms. This study emphasized its relevance in pharmacological research and drug design .

Comparison with Related Compounds

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Butyne | Simple alkyne | Lacks amide functionality; primarily a building block. |

| Ynamides (General) | Alkyne bonded to nitrogen | Diverse reactivity; this compound has specific electrophilic properties. |

| N-Benzyl-N-(cyanomethyl)this compound | Contains cyano group | Enhanced reactivity due to additional functional groups; used in complex synthesis. |

| N-(1-Methyl-2-phenylpiperidin-4-yl)this compound | Contains piperidine moiety | Increased complexity; potential for different biological activities. |

属性

IUPAC Name |

but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-2-3-4(5)6/h1H3,(H2,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSBIYSZXHSXHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。